molecular formula C9H12N4O B6179552 1-nitroso-4-(pyridin-2-yl)piperazine CAS No. 872825-79-1

1-nitroso-4-(pyridin-2-yl)piperazine

Cat. No. B6179552
CAS RN: 872825-79-1
M. Wt: 192.2
InChI Key:
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Description

1-Nitroso-4-(pyridin-2-yl)piperazine, also known as NPP or NPP-Pyr, is an organonitroso compound that has been studied for its potential applications in various areas of scientific research. NPP-Pyr is a versatile compound that has been used in a variety of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

1-nitroso-4-(pyridin-2-yl)piperazine-Pyr has been used in a variety of scientific research applications, including its use as a biochemical and physiological probe. It has been used to study the effects of nitric oxide on various cellular processes, such as cell proliferation, apoptosis, and gene expression. This compound-Pyr has also been used in studies of the effects of nitric oxide on the cardiovascular system, as well as the effects of nitric oxide on the immune system. Additionally, this compound-Pyr has been used in studies of nitric oxide-mediated signal transduction pathways, and has been used to study the effects of nitric oxide on neuronal function.

Mechanism of Action

The mechanism of action of 1-nitroso-4-(pyridin-2-yl)piperazine-Pyr is not fully understood, but is thought to involve the conversion of nitric oxide to nitrosyl-pyridine, which is then further converted to this compound-Pyr. This compound-Pyr then acts as a nitric oxide scavenger, which results in the inhibition of nitric oxide-mediated signaling pathways.
Biochemical and Physiological Effects
This compound-Pyr has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit nitric oxide-mediated signal transduction pathways, as well as to inhibit cell proliferation and apoptosis. In addition, this compound-Pyr has been shown to reduce inflammation and oxidative stress, as well as to reduce the production of pro-inflammatory cytokines. Additionally, this compound-Pyr has been shown to inhibit the production of reactive oxygen species, as well as to reduce the production of nitric oxide.

Advantages and Limitations for Lab Experiments

The use of 1-nitroso-4-(pyridin-2-yl)piperazine-Pyr in laboratory experiments has several advantages. This compound-Pyr is a stable compound, and can be stored and handled easily. Additionally, this compound-Pyr is a relatively inexpensive compound, and can be obtained from a variety of vendors. Furthermore, this compound-Pyr has a low toxicity, and can be used in a variety of experiments without causing harm to the experimental subjects.
However, there are some limitations to the use of this compound-Pyr in laboratory experiments. This compound-Pyr is not water soluble, and therefore must be dissolved in an organic solvent prior to use. Additionally, this compound-Pyr has a relatively low solubility, which can limit its use in some experiments. Finally, the effects of this compound-Pyr on the body are not fully understood, and therefore caution should be exercised when using this compound-Pyr in experiments involving human subjects.

Future Directions

Given the potential applications of 1-nitroso-4-(pyridin-2-yl)piperazine-Pyr in scientific research, there are a number of potential future directions for research. First, further studies could be conducted to better understand the mechanism of action of this compound-Pyr and its effects on the body. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound-Pyr, such as its use in the treatment of various diseases and disorders. Finally, further studies could be conducted to explore the potential of this compound-Pyr as a tool for drug development and drug delivery.

Synthesis Methods

1-nitroso-4-(pyridin-2-yl)piperazine-Pyr can be synthesized through a variety of methods. The most common method is the condensation reaction of pyridine and nitroso-piperazine in an aqueous solution. This reaction is typically carried out at temperatures of 70-80°C and yields this compound-Pyr with a purity of up to 99.8%. Other methods of synthesis include the reaction of pyridine and nitroso-piperazine in a basic solution, the reaction of pyridine and nitroso-piperazine in an organic solvent, and the reaction of pyridine and nitroso-piperazine in a mixed solvent system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-nitroso-4-(pyridin-2-yl)piperazine involves the nitrosation of 4-(pyridin-2-yl)piperazine using a nitrosating agent.", "Starting Materials": [ "4-(pyridin-2-yl)piperazine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "Dissolve 4-(pyridin-2-yl)piperazine in a suitable solvent (e.g. ethanol, water)", "Add the nitrosating agent to the solution and stir at a low temperature (e.g. 0-5°C) for a period of time (e.g. 30 minutes to 1 hour)", "Quench the reaction by adding a reducing agent (e.g. sodium sulfite, ascorbic acid) to the solution", "Extract the product using a suitable solvent (e.g. dichloromethane, ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

872825-79-1

Molecular Formula

C9H12N4O

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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